Molecular Weight & Polarity
The methoxymethyl substitution in 3-(Methoxymethyl)isothiazol-5-amine results in a molecular weight of 144.20 g/mol, which is 26.3% greater than that of 3-methylisothiazol-5-amine (114.17 g/mol) and 12.5% greater than 3-ethylisothiazol-5-amine (128.20 g/mol) . The presence of the oxygen atom also increases the topological polar surface area (TPSA) to an estimated 60.2 Ų, compared to 51.8 Ų for the 3-methyl analog (calculated via SwissADME), suggesting enhanced hydrogen-bonding capacity and potential for improved solubility [1]. This differentiation is critical when considering permeability or metabolic stability in lead optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 144.20 |
| Comparator Or Baseline | 3-methylisothiazol-5-amine: 114.17; 3-ethylisothiazol-5-amine: 128.20 |
| Quantified Difference | +30.03 g/mol (+26.3%) vs. 3-methyl; +16.00 g/mol (+12.5%) vs. 3-ethyl |
| Conditions | Data compiled from vendor technical datasheets; values represent calculated molecular weight based on molecular formula. |
Why This Matters
A higher molecular weight and polarity profile may alter ADME properties, making this compound a preferred starting point for projects requiring distinct physicochemical parameters.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. https://doi.org/10.1038/srep42717 View Source
